3-ethoxy-4-hydroxy-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, hydroxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy or hydroxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-ethoxy-4-hydroxy-2-nitrobenzoic acid.
Reduction: 3-ethoxy-4-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-nitrobenzaldehyde: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
3-Hydroxy-4-nitrobenzaldehyde: Similar but lacks the ethoxy group, influencing its chemical behavior and applications
Uniqueness: 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is unique due to the combination of ethoxy, hydroxy, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-7(12)4-3-6(5-11)8(9)10(13)14/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASMHYJYRKBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358360 |
Source
|
Record name | 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692267-77-9 |
Source
|
Record name | 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.